

# Toxicological Profile of 3-tert-Butylphenol: An Indepth Technical Guide

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| Compound Name:       | 3-tert-Butylphenol |           |
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Disclaimer: This document provides a technical overview of the available toxicological data for **3-tert-butylphenol**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed quantitative data presented is based on structurally related isomers due to the limited availability of specific data for **3-tert-butylphenol**. This approach, known as read-across, is used to infer the toxicological properties of a substance by comparing it to similar chemicals. All data derived from surrogate compounds are clearly identified.

#### Introduction

**3-tert-Butylphenol** (CAS No. 585-34-2) is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups.[1] Alkylphenols are used as intermediates in the manufacturing of various products, including resins, and fragrances.[2] Due to their widespread use and potential for human and environmental exposure, a thorough understanding of their toxicological profiles is essential. This guide summarizes the available toxicological data for **3-tert-butylphenol**, with a necessary reliance on data from its isomers to provide a comprehensive assessment.

#### **Physicochemical Properties**

A summary of the key physicochemical properties of **3-tert-butylphenol** is presented in Table 1.

Table 1: Physicochemical Properties of 3-tert-Butylphenol



| Property          | Value                  | Reference |
|-------------------|------------------------|-----------|
| CAS Number        | 585-34-2               | [1]       |
| Molecular Formula | C10H14O                | [1]       |
| Molecular Weight  | 150.22 g/mol           | [1]       |
| Appearance        | Off-white powder       | [3]       |
| Melting Point     | 42.30 °C               | [2]       |
| Boiling Point     | 240.00 °C              | [2]       |
| Vapor Pressure    | 0.0201 mm Hg           | [3]       |
| Water Solubility  | 437.4 mg/L (estimated) | [2]       |
| logP (o/w)        | 3.300                  | [2]       |

#### **Toxicokinetics**

No specific toxicokinetic data are available for **3-tert-butylphenol**. However, based on the properties of structurally related propyl- and butylphenols, it is anticipated that **3-tert-butylphenol** can be absorbed through the gastrointestinal tract, skin, and respiratory tract via passive diffusion, owing to its water solubility, partition coefficient, and low molecular weight. For the related compound p-tert-butylphenol, oral absorption in rats is considered to be 100%.

#### **Acute Toxicity**

Direct quantitative acute toxicity data for **3-tert-butylphenol** is limited. Safety data sheets indicate that it causes severe skin burns and eye damage.[5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3] A summary of available acute toxicity data for structurally related compounds is provided in Table 2.

Table 2: Acute Toxicity of tert-Butylphenol Isomers and Related Compounds



| Compound                            | Test         | Species      | Route                  | Value       | Reference |
|-------------------------------------|--------------|--------------|------------------------|-------------|-----------|
| p-tert-<br>Butylphenol              | LD50         | Rat (male)   | Oral                   | 5.4 g/kg    | [6]       |
| LD50                                | Rat (female) | Oral         | 3.6 g/kg               | [6]         | _         |
| LD50                                | Rat          | Oral         | >2000 mg/kg            |             |           |
| LC50                                | Rat          | Inhalation   | 5.6 mg/L (4h,<br>dust) | [6]         | -         |
| 2-tert-<br>Butylphenol              | LD50         | Rat (male)   | Dermal                 | 1373 mg/kg  |           |
| LD50                                | Rat (female) | Dermal       | 705 mg/kg              |             |           |
| 2,4-Di-tert-<br>butylphenol         | LD50         | Rat          | Oral                   | >2000 mg/kg | [7]       |
| LD50                                | Rabbit       | Dermal       | 2200 mg/kg             | [7]         |           |
| 2,6-Di-tert-<br>butylphenol         | LD50         | Rat          | Oral                   | >5000 mg/kg | [8]       |
| LD50                                | Rabbit       | Dermal       | >10000<br>mg/kg        | [8]         |           |
| 2,4,6-Tri-tert-<br>butylphenol      | LD50         | Rat          | Oral                   | 1670 mg/kg  | [9]       |
| 2-Methyl-6-<br>tert-<br>butylphenol | LD50         | Rat (female) | Oral                   | 500 mg/kg   | [10]      |
| LD50                                | Rat          | Dermal       | >2000 mg/kg            | [10]        |           |

#### **Irritation and Sensitization**

**3-tert-Butylphenol** is classified as a substance that causes severe skin burns and eye damage.[1][5]



For the related compound p-tert-butylphenol, it is considered an irritant to the skin, eyes, and respiratory tract.[11] In rabbits, it produced moderate skin irritation and irreversible eye effects. [6] While animal tests for skin sensitization were negative, some positive results have been observed in human patch tests.[11]

2-Methyl-6-tert-butylphenol was found to cause skin corrosion in rabbits after a 4-hour exposure.[10]

#### **Repeated Dose Toxicity**

Specific repeated dose toxicity studies for **3-tert-butylphenol** were not identified. For p-tert-butylphenol, a 90-day oral study in rats established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg. In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), p-tert-butylphenol showed no systemic toxicity at doses up to 200 mg/kg/day.[11]

### Genotoxicity

No genotoxicity data is available for **3-tert-butylphenol**. The genotoxicity of related compounds is summarized in Table 3.

Table 3: Genotoxicity of tert-Butylphenol Isomers



| Compound                       | Test               | System            | Metabolic<br>Activation | Result   | Reference |
|--------------------------------|--------------------|-------------------|-------------------------|----------|-----------|
| p-tert-<br>Butylphenol         | Ames Test          | S.<br>typhimurium | With &<br>Without       | Negative | [11]      |
| Chromosoma<br>I Aberration     | CHL/IU cells       | With              | Positive                | [11]     |           |
| Chromosoma<br>I Aberration     | Rat<br>lymphocytes | -                 | Negative                | [11]     | _         |
| Micronucleus<br>Test (in vivo) | Mouse bone marrow  | -                 | Negative                | [12]     | _         |
| 2,6-Di-tert-<br>butylphenol    | Ames Test          | S.<br>typhimurium | With &<br>Without       | Negative | [13]      |
| Mammalian<br>Cell Culture      | -                  | -                 | Negative                | [13]     |           |

### Carcinogenicity

There are no carcinogenicity studies available for **3-tert-butylphenol**. For p-tert-butylphenol, there is no sufficient evidence of carcinogenicity in manufacturing workers, and it is not classified as a mutagen.[4][11] However, one study indicated that it has promoting activity for forestomach carcinogenesis in rats pre-treated with a known carcinogen.[11]

#### **Reproductive and Developmental Toxicity**

Specific data on the reproductive and developmental toxicity of **3-tert-butylphenol** are not available. Alkylphenols as a class are known to have endocrine-disrupting properties, which can impact reproduction and development.[14][15]

For p-tert-butylphenol, a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats showed no reproductive toxicity at doses up to 200 mg/kg/day.[11] A NOAEL of 70 mg/kg bw/day was established for effects on fertility and development in a 2-generation study.[4]



#### **Mechanisms of Toxicity**

The precise mechanisms of toxicity for **3-tert-butylphenol** have not been elucidated. As a member of the alkylphenol class, its toxicity may be related to endocrine disruption.[16] Alkylphenols have been shown to bind to the estrogen receptor, potentially leading to adverse effects on the reproductive system.[17] Additionally, phenolic compounds can induce oxidative stress, which may contribute to cellular damage.[14]

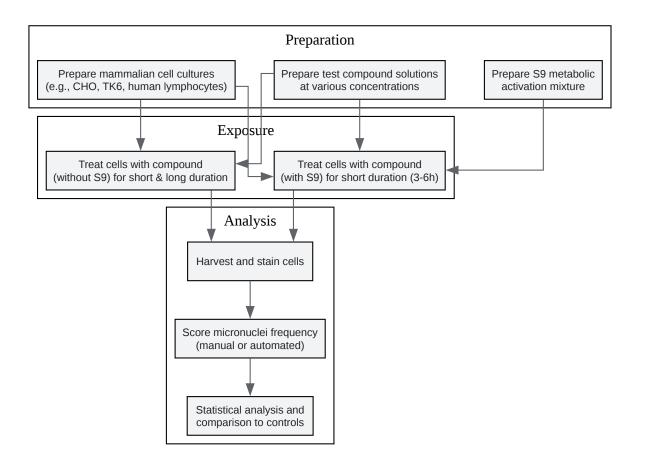
#### **Experimental Protocols**

Detailed experimental protocols for the key toxicological assays mentioned in this guide are based on OECD guidelines.

## In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

The in vitro micronucleus test is a genotoxicity assay that detects chromosome damage.[18] It identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells.[19]





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Workflow for the In Vitro Mammalian Cell Micronucleus Test.

# Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive and developmental parameters.[20][21]

Workflow for the OECD TG 422 Study.



#### Conclusion

The available toxicological data for **3-tert-butylphenol** is sparse. It is identified as a substance that can cause severe skin and eye damage. A comprehensive toxicological assessment necessitates a read-across approach from its structural isomers, which suggests a profile of low to moderate acute toxicity, potential for skin irritation, and a low concern for genotoxicity and carcinogenicity. As with other alkylphenols, the potential for endocrine-disrupting effects warrants consideration. Further studies on **3-tert-butylphenol** are required to definitively characterize its toxicological profile and to reduce the uncertainty associated with the read-across from its isomers.

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